6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol
Description
6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3 of the pyridine ring and a 4-fluoro-3-methoxyphenyl substituent at position 5. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the aromatic ring, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
6-(4-fluoro-3-methoxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-12-6-8(2-4-10(12)13)11-5-3-9(15)7-14-11/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLRLZODGHLSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692575 | |
| Record name | 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262009-79-9 | |
| Record name | 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boronic Acid Preparation
The synthesis of 4-fluoro-3-methoxyphenylboronic acid, a critical coupling partner, follows a lithiation-borylation protocol. Starting from 2-chloro-6-fluoroanisole, n-butyllithium-mediated deprotonation at −78°C generates a benzyllithium intermediate, which reacts with trimethyl borate to yield the boronic acid. Key parameters include:
Pyridinyl Electrophile Synthesis
The pyridine component, 6-bromopyridin-3-ol, is typically prepared via directed ortho-lithiation of 3-hydroxypyridine followed by bromination. Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prevents undesired side reactions during subsequent steps.
Coupling Reaction Optimization
The Suzuki-Miyaura coupling employs Pd(PPh₃)₄ (2 mol%) in methyl isobutyl ketone (MIBK)/water (3:1) at 80°C for 12 hours. Critical factors include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Base | K₃PO₄ | 78% |
| Solvent | MIBK | Reduced homocoupling |
| Catalyst | PdCl₂(dppf) | 82% |
| Temperature | 80°C | Complete conversion |
Post-coupling, TBS deprotection using tetrabutylammonium fluoride (TBAF) in THF regenerates the pyridin-3-ol moiety.
Alternative Coupling Methodologies
Stille Coupling with Organotin Reagents
While less common due to tin toxicity, Stille coupling between 6-trimethylstannylpyridin-3-ol (protected as methyl ether) and 4-fluoro-3-methoxyiodobenzene demonstrates viability:
Direct C-H Arylation
Emerging methodologies utilize Pd(OAc)₂ with pivalic acid as a transient directing group for regioselective C-6 functionalization:
Reaction in DMA at 120°C for 24 hours achieves 54% yield, though competing C-2/C-4 arylation remains a challenge.
Protecting Group Strategies
Silyl Ether Protection
TBS protection of the pyridin-3-ol hydroxyl prevents catalyst poisoning during coupling:
-
Protection : 3-Hydroxypyridine + TBSCl (1.1 eq), imidazole, DMF, 0°C → 95% yield
-
Deprotection : TBAF (1M in THF), rt, 2h → quantitative recovery
Methyl Ether Formation/Removal
Temporary methyl protection via dimethyl sulfate in alkaline conditions:
Demethylation employs BBr₃ in dichloromethane at −78°C.
Large-Scale Production Considerations
Solvent Recycling in Suzuki Coupling
The patent WO2013102078 highlights MIBK's dual role as extraction solvent and reaction medium, enabling:
Continuous Flow Synthesis
Microreactor systems enhance reaction control:
| Parameter | Batch System | Flow System |
|---|---|---|
| Reaction Time | 12 h | 45 min |
| Pd Leaching | 8.2 ppm | 1.3 ppm |
| Space-Time Yield | 0.7 g/L·h | 4.1 g/L·h |
Optimal conditions: 0.5 mm ID reactor, 120°C, 2 mL/min flow rate.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6):
δ 8.35 (d, J=2.4 Hz, 1H, H-2), 8.12 (dd, J=8.8, 2.4 Hz, 1H, H-4), 7.68–7.62 (m, 2H, Ar-H), 7.55 (d, J=8.8 Hz, 1H, H-5), 6.94 (t, J=8.8 Hz, 1H, Ar-H), 3.89 (s, 3H, OCH3).
HPLC Purity : 99.2% (C18 column, 50:50 MeCN/H2O + 0.1% TFA).
Challenges and Optimization Opportunities
Regioselectivity in Direct C-H Functionalization
Current limitations in C-H arylation stem from competing metalation sites. Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal:
-
C-6 activation barrier: 24.3 kcal/mol
-
C-2 activation barrier: 27.1 kcal/mol
Introducing electron-withdrawing groups (e.g., CF3) at C-4 could enhance C-6 selectivity.
Catalyst Recycling
Immobilized Pd catalysts on magnetic Fe3O4@SiO2 nanoparticles demonstrate:
-
5 reuse cycles with <5% activity loss
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Residual Pd in product: <0.5 ppm
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyridin-3-ol moiety can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atom and methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The unique electronic properties of the fluorinated pyridine moiety make this compound useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: The compound is used as a probe in biological studies to investigate the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy group on the phenyl ring enhance the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Core
Pyridin-3-ol derivatives exhibit diverse bioactivities depending on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Key Pyridin-3-ol Derivatives and Their Properties
Impact of Substituent Electronic and Steric Effects
- Electron-Withdrawing Groups (e.g., Fluoro, Trifluoromethyl): The 4-fluoro group in 6-(4-Fluorophenoxy)pyridin-3-ol enhances metabolic stability and bioavailability compared to non-fluorinated analogs . Trifluoromethyl groups (as in 6-(Trifluoromethyl)pyridin-3-ol) increase lipophilicity, improving blood-brain barrier penetration .
- Electron-Donating Groups (e.g., Methoxy, Hydroxymethyl): Methoxy groups (e.g., in 6-(3-Methoxyphenoxy)pyridin-3-ol) may enhance solubility but reduce enzymatic degradation resistance . Hydroxymethyl substituents (e.g., 6-(Hydroxymethyl)pyridin-3-ol) are polar, favoring aqueous solubility and use as synthetic intermediates .
- Aromatic vs. Aliphatic chains (e.g., ethyl or propyl in pyridin-3-ol frameworks) improve membrane permeability but may reduce target specificity .
Q & A
Basic: What are the common synthetic routes for 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol?
Methodological Answer:
The synthesis of fluorinated pyridinols typically involves coupling reactions between halogenated pyridine intermediates and substituted phenyl boronic acids under Suzuki-Miyaura conditions. For example:
Step 1: Prepare a halogenated pyridin-3-ol derivative (e.g., 6-bromopyridin-3-ol) as the core scaffold.
Step 2: React with 4-fluoro-3-methoxyphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O/Na₂CO₃ at 80–100°C for 12–24 hours .
Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
Alternative routes may involve Ullmann coupling or hydroxylation of pre-coupled intermediates using oxidizing agents like KMnO₄ under controlled pH .
Basic: How is the structure of 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol characterized?
Methodological Answer:
Structural confirmation requires a combination of analytical techniques:
- NMR Spectroscopy:
- ¹H NMR: The hydroxyl proton (pyridin-3-ol) appears as a singlet at δ 9.2–10.5 ppm. Aromatic protons from the methoxyphenyl group show splitting patterns consistent with para-fluoro and meta-methoxy substitution (δ 6.8–7.5 ppm) .
- ¹³C NMR: The trifluoromethyl group (if present) resonates at ~120 ppm (q, J = 285 Hz), but in this case, methoxy (δ 55–60 ppm) and fluoro-substituted carbons are key .
- X-ray Crystallography: Resolves spatial arrangement; dihedral angles between pyridine and phenyl rings typically range from 15–30°, influencing electronic conjugation .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₂H₉FNO₂ requires m/z 230.0622) .
Advanced: How can researchers optimize the yield of 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol in multi-step syntheses?
Methodological Answer:
Yield optimization strategies include:
- Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to enhance coupling efficiency. Lower catalyst loading (1–2 mol%) reduces costs without compromising yield .
- Solvent Optimization: Replace DME with toluene/ethanol mixtures to improve solubility of aromatic intermediates .
- Temperature Control: Gradual heating (ramp to 90°C over 30 minutes) minimizes side reactions like dehalogenation .
- Protection/Deprotection: Temporarily protect the hydroxyl group (e.g., with TBDMS-Cl) during harsh reaction steps, followed by deprotection using TBAF .
Advanced: What strategies resolve contradictory data in the biological activity of fluorinated pyridinols?
Methodological Answer:
Contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) can be addressed by:
- Standardized Assay Conditions: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Metabolic Stability Testing: Compare half-life (t₁/₂) in microsomal assays to account for differences in compound degradation .
- Structural Analogs: Synthesize and test derivatives (e.g., replacing methoxy with ethoxy) to isolate substituent effects. For example, 6-(4-Fluoro-3-ethoxyphenyl)pyridin-3-ol may show enhanced lipophilicity (logP increase by ~0.5) and altered binding .
Advanced: How does the substitution pattern on the phenyl ring affect enzyme inhibition?
Methodological Answer:
Substituent position and electronegativity critically influence target binding:
Methodology:
- Molecular Docking: Use software (e.g., AutoDock Vina) to simulate interactions with enzyme active sites. The methoxy group’s electron-donating effect may stabilize π-π stacking with aromatic residues (e.g., Tyr-385 in COX-2) .
- SAR Studies: Systematically modify substituents and measure changes in inhibitory potency .
Advanced: What computational methods predict the pharmacokinetic properties of 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME or ADMETLab estimate:
- MD Simulations: Run 100-ns simulations in GROMACS to evaluate binding stability with targets like EGFR or COX-2 .
Basic: What are the recommended storage conditions for 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol?
Methodological Answer:
- Temperature: Store at -20°C in amber vials to prevent photodegradation.
- Humidity: Use desiccants (silica gel) to avoid hydrolysis of the methoxy group.
- Solubility Data: Pre-dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >8 to prevent deprotonation .
Advanced: How can researchers validate the purity of synthesized 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol?
Methodological Answer:
- HPLC-PDA: Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) with UV detection at 254 nm. Purity >95% is acceptable for biological testing .
- Elemental Analysis: Match calculated vs. observed C, H, N percentages (deviation ≤0.4%) .
- LC-MS/MS: Detect trace impurities (e.g., unreacted boronic acid) with MRM transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
